Cas no 1239503-32-2 (N-(4-carbamothioylpyridin-2-yl)acetamide)
N-(4-carbamothioylpyridin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Carbamothioylpyridin-2-yl)acetamide
- N-(4-carbamothioylpyridin-2-yl)acetamide
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- MDL: MFCD20726787
- Inchi: 1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)
- InChI Key: QSFYCCPMHTWGJZ-UHFFFAOYSA-N
- SMILES: C(NC1=NC=CC(C(N)=S)=C1)(=O)C
N-(4-carbamothioylpyridin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175158-10mg |
N-(4-Carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C175158-50mg |
N-(4-Carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C175158-100mg |
N-(4-Carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM411822-250mg |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95%+ | 250mg |
$379 | 2022-06-13 | |
| Chemenu | CM411822-500mg |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95%+ | 500mg |
$680 | 2022-06-13 | |
| Chemenu | CM411822-1g |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95%+ | 1g |
$865 | 2022-06-13 | |
| A2B Chem LLC | AW04939-2.5g |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95% | 2.5g |
$1655.00 | 2024-04-20 | |
| A2B Chem LLC | AW04939-5g |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95% | 5g |
$2432.00 | 2024-04-20 | |
| A2B Chem LLC | AW04939-10g |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95% | 10g |
$3589.00 | 2024-04-20 | |
| A2B Chem LLC | AW04939-50mg |
N-(4-carbamothioylpyridin-2-yl)acetamide |
1239503-32-2 | 95% | 50mg |
$227.00 | 2024-04-20 |
N-(4-carbamothioylpyridin-2-yl)acetamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on N-(4-carbamothioylpyridin-2-yl)acetamide
Comprehensive Overview of N-(4-carbamothioylpyridin-2-yl)acetamide (CAS No. 1239503-32-2)
N-(4-carbamothioylpyridin-2-yl)acetamide (CAS No. 1239503-32-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine-thioamide structure, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for N-(4-carbamothioylpyridin-2-yl)acetamide uses, synthesis methods, and safety data, reflecting its growing relevance in modern chemistry.
The molecular structure of N-(4-carbamothioylpyridin-2-yl)acetamide features a pyridine ring substituted with a thioamide group at the 4-position and an acetamide moiety at the 2-position. This arrangement imparts distinct chemical properties, making it valuable for designing enzyme inhibitors and ligands in medicinal chemistry. Recent studies highlight its potential in targeting kinase pathways, a hot topic in cancer and inflammation research. Searches for CAS 1239503-32-2 applications often correlate with trends in drug discovery and precision agriculture.
In the pharmaceutical sector, N-(4-carbamothioylpyridin-2-yl)acetamide is explored for its role in developing small-molecule therapeutics. Its thioamide group enhances binding affinity to biological targets, a feature leveraged in structure-activity relationship (SAR) studies. Queries like “N-(4-carbamothioylpyridin-2-yl)acetamide solubility” or “stability under physiological conditions” are common among formulation scientists optimizing drug candidates.
Agrochemical applications of CAS 1239503-32-2 include its use as a precursor for crop protection agents. The compound’s ability to modulate plant enzyme systems aligns with the demand for sustainable pesticides, a trending topic amid global food security concerns. SEO analytics reveal spikes in searches such as “thioamide derivatives in agriculture” and “eco-friendly agrochemical intermediates”, underscoring its market relevance.
From a synthetic perspective, N-(4-carbamothioylpyridin-2-yl)acetamide is typically prepared via nucleophilic substitution reactions involving 2-amino-4-cyanopyridine and thioacetylating agents. Lab-scale protocols emphasizing yield optimization and green chemistry principles are frequently sought after, reflecting the industry’s shift toward environmentally benign processes.
Quality control of CAS 1239503-32-2 relies on advanced analytical techniques like HPLC and LC-MS. Purity thresholds (>98%) are critical for regulatory compliance, driving queries such as “analytical standards for N-(4-carbamothioylpyridin-2-yl)acetamide”. Storage recommendations (e.g., 2-8°C under inert atmosphere) are also high-ranking search terms among procurement specialists.
The commercial landscape for N-(4-carbamothioylpyridin-2-yl)acetamide is shaped by its niche applications. Suppliers often highlight batch-to-batch consistency and scalability to attract B2B clients. With the rise of AI-assisted molecular design, this compound’s QSAR descriptors are increasingly cataloged in digital libraries, aligning with searches for “machine learning in chemical synthesis”.
In summary, N-(4-carbamothioylpyridin-2-yl)acetamide (CAS No. 1239503-32-2) bridges multiple scientific domains, from drug development to smart farming. Its structural versatility and alignment with industry trends ensure sustained interest, as evidenced by evolving search patterns and research publications.
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